molecular formula C10H8N4O3 B2893455 4-[(5-oxo-4H-1,2,4-triazin-3-yl)amino]benzoic acid CAS No. 878733-17-6

4-[(5-oxo-4H-1,2,4-triazin-3-yl)amino]benzoic acid

Numéro de catalogue: B2893455
Numéro CAS: 878733-17-6
Poids moléculaire: 232.199
Clé InChI: QTYMACYWBRSZSL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-[(5-oxo-4H-1,2,4-triazin-3-yl)amino]benzoic acid is a synthetic organic compound featuring a benzoic acid moiety linked via an amino group to a 1,2,4-triazin-5-one ring.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

4-[(5-oxo-4H-1,2,4-triazin-3-yl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4O3/c15-8-5-11-14-10(13-8)12-7-3-1-6(2-4-7)9(16)17/h1-5H,(H,16,17)(H2,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTYMACYWBRSZSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NC2=NN=CC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthesis of 1,2,4-Triazinone Core

The triazinone scaffold is synthesized by reacting hydrazides (e.g., methyl 2-hydrazinylacetate) with symmetrical or unsymmetrical 1,2-diketones in the presence of ammonium acetate and acetic acid under reflux conditions. For example, symmetrical diketones yield single regioisomers, while unsymmetrical variants necessitate separation via supercritical fluid chromatography (SFC) or reversed-phase high-performance liquid chromatography (RP-HLC). A key intermediate, 3,5,6-trisubstituted 1,2,4-triazine, is generated through microwave-assisted reactions at 100°C for 10 minutes, achieving high purity (>95%).

Functionalization with Benzoic Acid

The carboxylic acid group is introduced via amide bond formation. For instance, triazinone intermediates bearing a carboxylic acid substituent at the 6-position undergo coupling with 4-aminobenzoic acid using N,N-diisopropylethylamine (DIPEA) in dichloromethane (DCM). Purification via flash chromatography with methanol/DCM gradients ensures product isolation.

Nitrilimine-Mediated Cyclization

An alternative route employs nitrilimines as cyclizing agents. Nitrilimines react with α-amino esters (e.g., nitroarginine methyl ester) to form 1-aryl-3-substituted-1,2,4-triazin-6-ones. Subsequent condensation with 4-hydrazinobenzoic acid in ethanol under acidic conditions yields the target compound.

Reaction Optimization

Key parameters include:

  • Solvent : Absolute ethanol with glacial acetic acid as a catalyst.
  • Temperature : Reflux conditions (78°C) for 2–3 hours.
  • Workup : Evaporation under reduced pressure followed by recrystallization from ethanol.

This method avoids chromatographic purification, making it scalable for industrial applications. However, attempts to further cyclize intermediates using dicyclohexylcarbodiimide (DCC) or acetic anhydride were unsuccessful, limiting derivative diversification.

Industrial-Scale Production Considerations

For large-scale synthesis, continuous flow reactors are preferred to enhance yield and consistency. Key steps include:

  • Reagent Stoichiometry : Molar ratios of hydrazide to diketone (1:1.2) minimize byproducts.
  • Purification : SFC with Chiralpak OJ-H columns and methanol/CO₂ mobile phases resolves regioisomers efficiently.
  • Quality Control : LC–MS ensures >95% purity, critical for pharmaceutical applications.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations
Cyclocondensation High regioselectivity; microwave acceleration Requires chromatographic purification
Nitrilimine cyclization Scalable; minimal purification steps Limited derivative diversification

Analyse Des Réactions Chimiques

Types of Reactions

4-[(5-oxo-4H-1,2,4-triazin-3-yl)amino]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the triazine ring to its dihydro form.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Applications De Recherche Scientifique

4-[(5-oxo-4H-1,2,4-triazin-3-yl)amino]benzoic acid has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of 4-[(5-oxo-4H-1,2,4-triazin-3-yl)amino]benzoic acid involves its interaction with specific molecular targets. The triazine ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact pathways and targets are subject to ongoing research .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Triazine/Triazinone-Based Benzoic Acid Derivatives

Substituent Effects on the Triazine Ring
  • 4-[(6-Methyl-5-oxo-4H-1,2,4-triazin-3-yl)amino]benzoic Acid (Compound B): Structure: Differs by a methyl group at position 6 of the triazinone ring (CAS 459180-96-2) . Molecular weight (246.22 g/mol) and PSA (107.97 Ų) suggest moderate solubility in polar solvents.
  • 3-[[4-(4-Formyl-2-methoxyphenoxy)-6-phenoxy-1,3,5-triazin-2-yl]amino]benzoic Acid (Compound D): Structure: Contains phenoxy, formyl, and methoxy substituents on a 1,3,5-triazine ring . Properties: Increased steric bulk and molecular weight (C24H18N4O6, MW = 458.43 g/mol) likely reduce solubility compared to Compound A. The esterified derivatives (e.g., methyl esters in ) exhibit altered reactivity and bioavailability due to the absence of a free carboxylic acid .

Non-Triazine Benzoic Acid Derivatives

Natural Benzoic Acid Derivatives
  • Benzoic Acid Derivatives from Delphinium brunonianum: Examples: Compounds with methoxy, hydroxy, or acylated amino groups (e.g., Compound 1: 4-[(3,4-dimethoxybenzoyl)amino]-3-hydroxybenzoic acid methyl ester) . Properties: Natural derivatives often exhibit lower molecular weights and higher polarity, favoring roles as plant secondary metabolites. Unlike synthetic triazinone derivatives, these lack nitrogen-rich heterocycles, limiting their pharmacological versatility .
Chromene-Linked Benzoic Acid Derivatives
  • 4-[(3-Oxobenzo[f]chromene-2-carbonyl)amino]benzoic Acid: Structure: Features a fused chromene ring system (C21H13NO5, MW = 359.34 g/mol) . Such structural differences may redirect biological activity toward targets like kinases or receptors .

Activité Biologique

4-[(5-oxo-4H-1,2,4-triazin-3-yl)amino]benzoic acid is a heterocyclic compound that combines a triazine ring with a benzoic acid moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, detailing its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The IUPAC name for the compound is 4-[(5-oxo-4H-1,2,4-triazin-3-yl)amino]benzoic acid. Its molecular formula is C10H8N4O3C_{10}H_{8}N_{4}O_{3}, with a molecular weight of 232.19 g/mol. The compound features a triazine ring known for its stability and versatility in biological applications.

PropertyValue
IUPAC Name4-[(5-oxo-4H-1,2,4-triazin-3-yl)amino]benzoic acid
Molecular FormulaC10H8N4O3C_{10}H_{8}N_{4}O_{3}
Molecular Weight232.19 g/mol

The biological activity of 4-[(5-oxo-4H-1,2,4-triazin-3-yl)amino]benzoic acid primarily involves its interaction with various molecular targets:

  • Enzyme Inhibition : The compound acts as an enzyme inhibitor by binding to active sites on target enzymes, thereby blocking substrate access. This mechanism is crucial in its antimicrobial activity.
  • Receptor Modulation : It may also modulate receptor activity, influencing various signaling pathways that are pivotal in cancer progression and microbial resistance.

Antimicrobial Properties

Research indicates that derivatives of 4-[(5-oxo-4H-1,2,4-triazin-3-yl)amino]benzoic acid exhibit significant antimicrobial activity against various bacterial strains. For instance:

  • Inhibition Studies : A study demonstrated that certain derivatives showed a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli ranging from 15.625 to 62.5 μM .
  • Mechanism of Action : The mechanism includes the inhibition of protein synthesis and disruption of nucleic acid synthesis pathways .

Anticancer Activity

The compound has shown promise in anticancer research:

  • Cell Line Studies : In vitro studies using MDA-MB-231 breast cancer cells revealed that the compound inhibited angiogenesis markers such as VEGF and MMP-9 .
  • Structure–Activity Relationship (SAR) : Variations in substituents at different positions on the triazine ring have been correlated with enhanced anticancer activity, suggesting a potential for developing more effective derivatives .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various triazine derivatives including 4-[(5-oxo-4H-1,2,4-triazin-3-yl)amino]benzoic acid against clinical isolates of MRSA. The results indicated a notable bactericidal effect with an MIC comparable to standard antibiotics like ciprofloxacin .

Case Study 2: Anticancer Properties

In another investigation focusing on breast cancer cell lines, researchers observed that certain derivatives of the compound significantly reduced cell viability and induced apoptosis through caspase activation pathways. This highlights the potential for developing new therapeutic agents based on this scaffold.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-[(5-oxo-4H-1,2,4-triazin-3-yl)amino]benzoic acid, and what purification methods are critical for ensuring yield and purity?

  • Methodological Answer: The synthesis typically involves multi-step procedures, starting with condensation reactions between triazine precursors and benzoic acid derivatives. Key steps include cyclization under acidic conditions and oxidation to stabilize the triazinone ring. Purification often employs recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, chloroform/methanol eluent) to achieve >95% purity. Yield optimization requires precise temperature control during intermediate formation .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and how are spectral discrepancies resolved?

  • Methodological Answer: 1H/13C NMR (in DMSO-d6) confirms the presence of aromatic protons and triazine ring carbons. FT-IR identifies carbonyl (C=O, ~1680 cm⁻¹) and amino (N-H, ~3300 cm⁻¹) groups. Discrepancies in spectral data (e.g., unexpected splitting in NMR) are resolved by repeating synthesis under inert atmospheres to prevent oxidation byproducts and verifying solvent purity .

Q. What in vitro assays are commonly employed to evaluate the enzyme inhibitory potential of this compound?

  • Methodological Answer: Standard assays include:

  • Kinase inhibition : Fluorescence-based ADP-Glo™ assays with recombinant enzymes (e.g., EGFR or MAPK).
  • Protease activity : Fluorogenic substrate cleavage monitored via microplate readers.
    IC50 values are calculated using nonlinear regression (GraphPad Prism), with positive controls (e.g., staurosporine) to validate experimental conditions .

Q. What are the key stability considerations for storing and handling this compound under laboratory conditions?

  • Methodological Answer: The compound is hygroscopic and light-sensitive. Store desiccated at -20°C in amber vials. Stability tests via HPLC-UV (C18 column, 254 nm) over 6 months show <5% degradation when protected from humidity. Avoid aqueous buffers with pH >8 to prevent hydrolysis of the triazine ring .

Advanced Research Questions

Q. How can computational modeling be integrated to predict reaction intermediates or optimize solvent systems in the synthesis of this compound?

  • Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states during cyclization. Solvent optimization uses COSMO-RS simulations to predict polarity effects on reaction kinetics. Experimental validation involves testing computationally recommended solvents (e.g., DMF/THF mixtures), reducing trial-and-error by 40% .

Q. What strategies are recommended for resolving contradictions in reported biological activity data (e.g., varying IC50 values across studies)?

  • Methodological Answer: Conduct meta-analysis of assay protocols to identify variables (e.g., cell line heterogeneity, ATP concentrations in kinase assays). Replicate studies under standardized conditions (e.g., fixed incubation time, serum-free media). Use surface plasmon resonance (SPR) to validate binding kinetics independently .

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of the triazinylamino moiety in target binding?

  • Methodological Answer: Synthesize analogs with substitutions at the triazine C5 position (e.g., -Cl, -CF3) and compare binding affinities via isothermal titration calorimetry (ITC) . Molecular docking (AutoDock Vina) identifies hydrogen bonding between the triazinylamino group and catalytic lysine residues in target enzymes .

Q. What experimental approaches can validate hypothesized metabolic pathways of this compound in pharmacological studies?

  • Methodological Answer: LC-MS/MS identifies Phase I metabolites (e.g., hydroxylation at the benzoic acid ring) in hepatocyte incubations. 14C-labeled analogs track excretion profiles in rodent models. Comparative studies with CYP450 inhibitors (e.g., ketoconazole) clarify enzymatic contributions .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.